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Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-5-nitropyridine

Cat. No.: B1296462

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Hydroxy-4-methyl-5-
nitropyridine with various electrophiles and nucleophiles. This compound, a substituted
pyridinone, is a valuable building block in medicinal chemistry and materials science.
Understanding its reactivity is crucial for the design and synthesis of novel molecules with
potential therapeutic or functional properties.

General Reactivity Profile

2-Hydroxy-4-methyl-5-nitropyridine exists in a tautomeric equilibrium with its pyridin-2(1H)-
one form. The reactivity of the molecule is significantly influenced by the electronic effects of its
substituents. The nitro group at the 5-position is a strong electron-withdrawing group, which
deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for
nucleophilic aromatic substitution. The methyl group at the 4-position is a weak electron-
donating group. The hydroxy/oxo group at the 2-position can act as a nucleophile and an
internal directing group.

The resonance structures of the pyridin-2(1H)-one tautomer indicate that the C3 and C5
positions are more electron-rich and thus more susceptible to electrophilic attack, while the C4
and C6 positions are more electron-deficient and favored sites for nucleophilic attack. However,
the strong deactivating effect of the nitro group at C5 makes electrophilic substitution
challenging.
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Reactions with Electrophiles

Due to the presence of the strongly deactivating nitro group, electrophilic aromatic substitution

on 2-Hydroxy-4-methyl-5-nitropyridine is generally difficult. Reactions typically require harsh

conditions and may result in low yields.

Alkylation (O- and N-Alkylation)

The ambident nucleophilic character of the 2-hydroxy-4-methyl-5-nitropyridine/pyridinone

tautomer allows for both O-alkylation and N-alkylation, yielding 2-alkoxy-4-methyl-5-

nitropyridine and 1-alkyl-4-methyl-5-nitro-2-pyridone derivatives, respectively. The

regioselectivity of the alkylation is dependent on the reaction conditions, including the nature of

the alkylating agent, the base, and the solvent.

Table 1: Alkylation Reactions of 2-Hydroxypyridines

Reagents and

Reaction Type . Product Type Yield (%) Reference
Conditions
CHsl, Ag2COs3,

O-Methylation acetonitrile, N-methylated 95 [1]
microwave
CHsl, Ag2COs,

O-Methylation toluene, O-methylated 28 [1]
microwave
Na, absolute
methanol; then 2-methoxy-4-

O-Methylation 2-chloro-4- methyl-5- 98 [2]
methyl-5- nitropyridine
nitropyridine
Alkyl halides, t-

) N-alkyl-4-alkoxy- )
N-Alkylation BuOK, THF, n- ) High [3]
2-pyridones

BusNI (catalyst)

N-Alkylation Alcohol, PPhs, N-alkyl-2- )

) ) Variable [4]
(Mitsunobu) DEAD or DIAD pyridones
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Experimental Protocol: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine[2]

This protocol describes the O-methylation of the corresponding chloro-derivative, which serves
as a model for the O-alkylation of 2-hydroxy-4-methyl-5-nitropyridine.

e To a stirred solution of sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0°C, a
solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15
ml) is added dropwise rapidly.

e The resulting dark-colored solution is stirred at room temperature for 30 minutes.

e The reaction mixture is then concentrated to a solid via evaporation under reduced pressure.
e This solid is dissolved in water (25 ml), and the pH is adjusted to 6 with concentrated HCI.

e The aqueous mixture is extracted with ethyl acetate (2 x 25 ml).

o The combined organic extracts are dried over MgSOa and evaporated under reduced
pressure to yield 2-methoxy-4-methyl-5-nitropyridine as an orange solid.

Starting Material

2—Hydroxy—4—methyl—5—n@
X

Hard base Soft base
(e.g., NaH) \(e.g., Cs2CO3)

Alkylation Pathwa§g

N-Alkylation

A\

O-Alkylation

Products

2-Alkoxy-4-methyl-5-nitropyridine 1-Alkyl-4-methyl-5-nitro-2-pyridone
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Caption: Conversion to the chloro derivative.

Nucleophilic Aromatic Substitution (SNAr)

The resulting 2-chloro-4-methyl-5-nitropyridine is highly susceptible to nucleophilic attack at the
C2 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can

displace the chloride.

Table 3: Nucleophilic Substitution on 2-Chloro-4-methyl-5-nitropyridine

Reagents and

Nucleophile . Product Yield (%) Reference
Conditions
2-methoxy-4-
] Na, absolute
Methoxide methyl-5- 98 [2]
methanol

nitropyridine

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on 2-Chloro-
4-methyl-5-nitropyridine

 Dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in a suitable solvent (e.g., DMF,
DMSO, or an alcohol corresponding to the alkoxide nucleophile).

e Add the nucleophile (e.g., amine, sodium alkoxide, sodium thiolate; 1.1-1.5 equivalents).

 If necessary, add a base (e.g., K2COs, EtsN) to neutralize any acid formed during the

reaction.

e Heat the reaction mixture to an appropriate temperature (can range from room temperature
to reflux), monitoring the progress by TLC.

o After completion, cool the reaction mixture and pour it into water to precipitate the product or
to allow for extraction.

« |solate the product by filtration or extraction with an organic solvent.
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 Purify the crude product by column chromatography or recrystallization.

DOT Diagram: Nucleophilic Aromatic Substitution Workflow

SNAr Workflow

(Synthesize 2-Chloro derivative]

Nucleophile
e.g., R-NH2, R-O-, R-S-)

y

[Perform Nucleophilic Substitutior)

y

Qsolate and Purify ProducD
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Caption: General workflow for SNAr reactions.

Reactions with Organometallic Reagents

The reaction of 2-hydroxy-4-methyl-5-nitropyridine with organometallic reagents such as
Grignard or organolithium reagents is complex. The acidic proton of the hydroxyl group will be
readily deprotonated. Furthermore, the nitro group can also react with these strong
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nucleophiles. For controlled C-C bond formation, it is generally advisable to first protect the
hydroxyl group and then perform the reaction with a less reactive organometallic reagent, such
as an organocuprate, if selective addition to the ring is desired.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as
H2/Pd-C, SnCl2/HCI, or Fe/NH4Cl. This transformation opens up a wide range of further
derivatization possibilities, including diazotization and coupling reactions, or acylation of the
resulting amino group.

Experimental Protocol: General Procedure for Nitro Group Reduction

» Dissolve 2-Hydroxy-4-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol, ethyl
acetate, or acetic acid).

e Add the reducing agent (e.g., 10% Pd/C for catalytic hydrogenation, or a stoichiometric
amount of SnClz or Fe powder).

» For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr
shaker). For metal/acid reductions, add the acid (e.g., concentrated HCI or acetic acid) and
heat if necessary.

e Monitor the reaction by TLC until the starting material is consumed.
o Upon completion, filter off the catalyst or metal residues.

» Neutralize the reaction mixture with a base (e.g., NaHCOs, NaOH) and extract the product
with an organic solvent.

» Dry the organic layer and concentrate to obtain the amino-substituted pyridine.

These notes provide a foundational understanding of the reactivity of 2-Hydroxy-4-methyl-5-
nitropyridine. Researchers are encouraged to consult the primary literature for more specific
and optimized reaction conditions for their desired transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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